molecular formula C20H22N2O3 B2943006 4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-23-8

4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2943006
CAS No.: 852155-23-8
M. Wt: 338.407
InChI Key: MSPBDGADRLUTQT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a methoxy group at the 4-position of the benzoyl moiety, a 4-methylphenyl group, and a pyrrolidinone-linked methyl substituent on the amide nitrogen. Its structure combines electron-donating (methoxy) and lipophilic (methylphenyl, pyrrolidinone) groups, which may influence solubility, bioavailability, and target binding. While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with pharmacologically active benzamides reported in patents and crystallographic studies .

Properties

IUPAC Name

4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-5-9-17(10-6-15)22(14-21-13-3-4-19(21)23)20(24)16-7-11-18(25-2)12-8-16/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPBDGADRLUTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CN2CCCC2=O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-methylphenylamine.

    Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced by reacting the intermediate benzamide with 2-oxopyrrolidine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidinyl ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide.

    Reduction: Formation of 4-methoxy-N-(4-methylphenyl)-N-[(2-hydroxypyrrolidin-1-yl)methyl]benzamide.

    Substitution: Formation of 4-substituted-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 4-Methoxy-N-[(4-methylphenyl)sulfonyl]benzamide (): Key Difference: Replaces the pyrrolidinone-methyl group with a sulfonyl moiety. However, the pyrrolidinone in the target compound may confer conformational flexibility, improving membrane permeability .
  • 3-(2-...)-4-methoxy-N-(2,2,2-trifluoroethyl)benzamide (): Key Difference: Substitutes the pyrrolidinone-methyl with a trifluoroethyl group. This could enhance metabolic stability but reduce basicity compared to the target compound’s pyrrolidinone, which contains a lactam capable of hydrogen bonding .

Heterocyclic Modifications

  • N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (): Key Difference: Incorporates a piperazine ring and nitro group. The piperazine moiety adds basicity, which may influence pharmacokinetics (e.g., longer half-life due to increased solubility at physiological pH) .
  • 4-Methoxy-N-(4-methoxyphenyl)carbonyl-N-(4-methylpyridin-2-yl)benzamide ():

    • Key Difference : Replaces the methylphenyl group with a pyridyl moiety.
    • Impact : The pyridyl group introduces aromatic nitrogen, enhancing hydrogen-bond acceptor capacity and possibly improving binding to enzymes or receptors with polar active sites. This contrasts with the lipophilic methylphenyl group in the target compound, which may favor hydrophobic interactions .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 4-Methoxy-N-(4-methylphenyl)sulfonylbenzamide N-(2,2,2-trifluoroethyl) Analogs
Molecular Weight ~380 g/mol (estimated) 335 g/mol ~400–450 g/mol
Key Functional Groups Methoxy, methylphenyl, pyrrolidinone Methoxy, methylphenyl, sulfonyl Methoxy, trifluoroethyl, aryl
Predicted logP ~2.5–3.0 ~1.8–2.2 ~3.0–3.5
Hydrogen-Bond Capacity Donor: 1 (pyrrolidinone NH); Acceptor: 4 Donor: 2 (sulfonyl NH); Acceptor: 5 Donor: 0; Acceptor: 5

Biological Activity

4-Methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of approximately 338.407 g/mol. The compound features a methoxy group, a methylphenyl moiety, and a pyrrolidine derivative, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor binding, influencing various signaling pathways. Understanding the mechanism of action is crucial for elucidating its therapeutic potential.

Antimicrobial Activity

Recent studies have demonstrated that benzamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound A0.0040.008E. cloacae
Compound B0.0150.030S. aureus

Case Study : A derivative structurally related to this compound was tested against various bacterial strains and exhibited MIC values significantly lower than those of conventional antibiotics like ampicillin .

Anticancer Activity

Benzamide derivatives have been explored for their anticancer properties due to their ability to inhibit specific kinases involved in cancer progression. For example, some derivatives have shown moderate to high potency in inhibiting RET kinase activity, which is crucial for certain types of tumors.

Research Findings : In vitro studies indicated that these compounds can inhibit cell proliferation in cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the methoxy and methyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

ModificationEffect on Activity
Methoxy groupIncreases solubility
Pyrrolidine moietyEnhances receptor binding

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